molecular formula C15H11BrO2 B302920 3-(4-Bromophenyl)-1-(3-hydroxyphenyl)-2-propen-1-one

3-(4-Bromophenyl)-1-(3-hydroxyphenyl)-2-propen-1-one

Cat. No. B302920
M. Wt: 303.15 g/mol
InChI Key: IIRXFNIZXUTCQA-RMKNXTFCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromophenyl)-1-(3-hydroxyphenyl)-2-propen-1-one, also known as 4'-bromo-3'-hydroxychalcone, is an organic compound that belongs to the chalcone family. It is a yellow crystalline powder that is widely used in scientific research due to its various biological activities.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-1-(3-hydroxyphenyl)-2-propen-1-one is not fully understood. However, it has been suggested that its anticancer activity is due to its ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. Its antimicrobial activity is attributed to its ability to disrupt the cell membrane and inhibit the synthesis of nucleic acids and proteins. Its anti-inflammatory and antioxidant activities are believed to be associated with its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Several studies have reported the biochemical and physiological effects of 3-(4-Bromophenyl)-1-(3-hydroxyphenyl)-2-propen-1-one. It has been found to induce cell cycle arrest and apoptosis in cancer cells, inhibit the growth of bacterial and fungal strains, reduce the production of pro-inflammatory cytokines, and scavenge free radicals. Moreover, it has been shown to possess hepatoprotective, neuroprotective, and cardioprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(4-Bromophenyl)-1-(3-hydroxyphenyl)-2-propen-1-one in lab experiments is its wide range of biological activities, which makes it a potential therapeutic agent for the treatment of various diseases. Another advantage is its easy synthesis method, which allows for the production of large quantities of the compound. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.

Future Directions

Several future directions for the research of 3-(4-Bromophenyl)-1-(3-hydroxyphenyl)-2-propen-1-one can be identified. One direction is to investigate its potential as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and oxidative stress-related diseases. Another direction is to explore its mechanism of action and identify its molecular targets. Moreover, it is important to investigate its pharmacokinetics and toxicity profiles to determine its safety and efficacy in vivo. Finally, the development of novel synthetic methods and analogs of 3-(4-Bromophenyl)-1-(3-hydroxyphenyl)-2-propen-1-one may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 3-(4-Bromophenyl)-1-(3-hydroxyphenyl)-2-propen-1-one can be achieved through several methods, including the Claisen-Schmidt condensation reaction, the Aldol condensation reaction, and the Michael addition reaction. Among these methods, the Claisen-Schmidt condensation reaction is the most commonly used. This method involves the reaction of 4-bromobenzaldehyde with 3-hydroxyacetophenone in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide, to yield 3-(4-Bromophenyl)-1-(3-hydroxyphenyl)-2-propen-1-one.

Scientific Research Applications

3-(4-Bromophenyl)-1-(3-hydroxyphenyl)-2-propen-1-one has been extensively studied for its various biological activities, including its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer cells. It also exhibits antimicrobial activity against various bacterial and fungal strains. Moreover, it possesses anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases.

properties

Product Name

3-(4-Bromophenyl)-1-(3-hydroxyphenyl)-2-propen-1-one

Molecular Formula

C15H11BrO2

Molecular Weight

303.15 g/mol

IUPAC Name

(E)-3-(4-bromophenyl)-1-(3-hydroxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H11BrO2/c16-13-7-4-11(5-8-13)6-9-15(18)12-2-1-3-14(17)10-12/h1-10,17H/b9-6+

InChI Key

IIRXFNIZXUTCQA-RMKNXTFCSA-N

Isomeric SMILES

C1=CC(=CC(=C1)O)C(=O)/C=C/C2=CC=C(C=C2)Br

SMILES

C1=CC(=CC(=C1)O)C(=O)C=CC2=CC=C(C=C2)Br

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)C=CC2=CC=C(C=C2)Br

Origin of Product

United States

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